N-(3-chloro-4-fluorophenyl)-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide
Description
N-(3-chloro-4-fluorophenyl)-3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}propanamide is a structurally complex molecule featuring a propanamide backbone linked to a 1,3-thiazol-4-yl moiety and a 3-chloro-4-fluorophenyl group. The thiazole ring is further substituted with a cyclohexylcarbamoyl amino group. Its synthesis likely involves multi-step heterocyclic coupling and amidation reactions, as seen in related compounds .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN4O2S/c20-15-10-13(6-8-16(15)21)22-17(26)9-7-14-11-28-19(24-14)25-18(27)23-12-4-2-1-3-5-12/h6,8,10-12H,1-5,7,9H2,(H,22,26)(H2,23,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOOLALGSDLMDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NC(=CS2)CCC(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness arises from three key regions: the aryl group , heterocyclic core , and carbamoyl substituent . Below is a detailed comparison with analogs from the evidence:
Aryl Group Modifications
- Target Compound : 3-chloro-4-fluorophenyl group. The chloro and fluoro substituents enhance electronegativity and metabolic stability compared to unsubstituted phenyl groups.
- Analog 1: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () uses a 2-chlorophenyl group, which reduces steric hindrance compared to the 3-chloro-4-fluoro substitution. This may influence binding affinity in biological targets .
- Analog 2 : 3-Chloro-N-phenyl-phthalimide () employs a simpler 3-chloro-N-phenyl group but lacks the thiazole-propanamide architecture, limiting direct functional comparability .
Heterocyclic Core Variations
- Target Compound: 1,3-thiazole ring linked to propanamide. Thiazoles are known for their role in hydrogen bonding and π-stacking interactions.
- Analog 3: 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides () replaces the thiazole with an oxadiazole-sulfanyl-thiazole hybrid. Oxadiazoles improve metabolic resistance but may reduce solubility compared to thiazoles .
Carbamoyl Substituent Differences
- Target Compound: Cyclohexylcarbamoyl group.
- Analog 5: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () substitutes with a morpholino group, which introduces polarity and hydrogen-bonding capacity, favoring aqueous solubility .
Physicochemical Properties
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